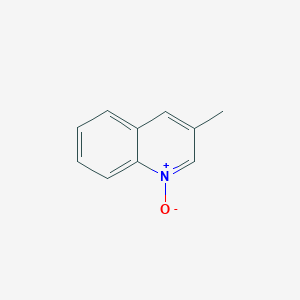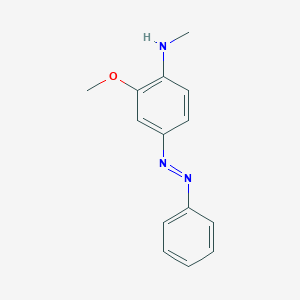
3-Methylquinoline N-oxide
Übersicht
Beschreibung
3-Methylquinoline N-oxide is an organic compound with the chemical formula C10H9NO. It is a colorless or light yellow solid with a fragrance. This compound is insoluble in water but can be dissolved in organic solvents. It is weakly alkaline and has a heterocyclic structure with fluorescent properties. This compound is commonly used as a reagent in organic synthesis, particularly as an oxidant .
Wirkmechanismus
Target of Action
3-Methylquinoline N-oxide is a derivative of quinoline, a group of heterocyclic molecules with diverse biological and pharmacological activities Quinoline derivatives have been known to target a wide range of biological entities, including enzymes, receptors, and cellular structures, contributing to their broad spectrum of bioactivities .
Mode of Action
The mode of action of this compound involves the functionalization of the quinoline scaffold, which is a highly demanded process for the synthesis of quinoline derivatives . The N-oxide moiety of this compound acts as a directing group to perform and control the regioselectivity of the C–H functionalization . This process extends the quinoline framework through the formation of new C–C bonds .
Biochemical Pathways
Quinoline n-oxides, in general, have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . These transformations can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The n-oxide moiety is known to influence the pharmacokinetic properties of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with a wide range of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylquinoline N-oxide can be synthesized by reacting 3-Methylquinoline with an oxidizing agent such as hydrogen peroxide or ammonium bispersulfate. The reaction is typically carried out in an appropriate solvent, with controlled reaction conditions and temperature .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylquinoline N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium bispersulfate.
Reduction: Reducing agents such as hydrazine under basic conditions can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions can produce various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
3-Methylquinoline N-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly for oxidation reactions.
Biology: Acts as a biomarker in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Vergleich Mit ähnlichen Verbindungen
- Quinoline N-oxide
- 2-Methylquinoline N-oxide
- 4-Methylquinoline N-oxide
3-Methylquinoline N-oxide stands out due to its specific reactivity and applications in organic synthesis and biochemical research.
Eigenschaften
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUMTBCWWMBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427368 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-55-8 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)







